methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a chromene-derived compound with a complex substitution pattern. Its core structure consists of a 2H-chromen-2-one scaffold, featuring a 4-methyl group, a 7-hydroxy substituent, and a methyl acetate moiety at position 2.
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
methyl 2-[8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C16H19NO5/c1-9-10-5-6-13(18)12(8-17(2)3)15(10)22-16(20)11(9)7-14(19)21-4/h5-6,18H,7-8H2,1-4H3 |
InChI Key |
VEOXGAXRNAICCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency.
Another method involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound . This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and it typically occurs under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Target Compound
- Core : 2H-chromen-2-one (coumarin backbone).
- Substituents: Position 3: Methyl acetate (CH3COOCH3). Position 4: Methyl group (CH3). Position 7: Hydroxyl (-OH). Position 8: Dimethylaminomethyl (-CH2N(CH3)2).
Analogous Compounds
Ethyl 2-((5-Methoxy-2-Methyl-4-Oxo-4H-Chromen-7-yl)Oxy)Acetate ()
- Substituents :
- Position 7: Ethoxyacetate (-OCH2COOEt).
- Position 5: Methoxy (-OCH3).
Methyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate () Substituents:
- Position 3: Carboxylate (-COOCH3).
- Position 7: Diethylamino (-N(CH2CH3)2). Key Difference: The diethylamino group at position 7 (vs.
Ethyl 2-((6-(1H-Benzo[d]Imidazol-2-yl)-5-Methoxy-2-Methyl-4-Oxo-4H-Chromen-7-yl)Oxy)Acetate ()
- Substituents :
- Position 6: Benzimidazole ring.
- Position 5: Methoxy (-OCH3). Key Difference: The benzimidazole moiety introduces aromaticity and hydrogen-bonding capabilities, which may enhance antimicrobial activity compared to the dimethylaminomethyl group in the target compound .
Spectral and Physicochemical Properties
Target Compound (Inferred)
- 1H NMR: Expected signals for aromatic protons (δ 6.5–7.5 ppm), dimethylamino (-N(CH3)2, δ ~2.2 ppm), and methyl ester (-COOCH3, δ ~3.8 ppm).
- Solubility: Enhanced water solubility due to the dimethylaminomethyl group compared to non-polar derivatives like 4-methyl-2-oxo-2H-chromen-7-yl acetate ().
Comparative Data from Analogues
Target Compound
- Potential Applications: Antimicrobial, anticancer, or enzyme inhibition (inferred from structural similarity to bioactive chromenes in ).
Analogues with Reported Bioactivity
Ethyl 2-((6-(1H-Benzo[d]Imidazol-2-yl)-5-Methoxy-2-Methyl-4-Oxo-4H-Chromen-7-yl)Oxy)Acetate ():
- Activity : Antimicrobial (benzimidazole moiety enhances DNA interaction).
N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides (): Activity: Antifungal and antibacterial (thiazolidinone ring contributes to efficacy) .
Key Insight: The dimethylaminomethyl group in the target compound may improve membrane permeability, a critical factor in bioavailability compared to analogues with bulky substituents (e.g., benzimidazole in ) .
Biological Activity
Methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities. This compound features a complex structure that includes a dimethylamino group, hydroxyl groups, and a chromenone moiety, which contribute to its unique chemical properties and potential therapeutic effects.
Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves several key reactions, including the introduction of the dimethylamino group and hydroxyl functionalities. The following table summarizes the structural features and biological activities of related coumarin derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antimicrobial, Anticancer |
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant |
| 8-Methylcoumarin | Methyl group at position 8 | Antioxidant |
| 6-Methoxycoumarin | Methoxy group at position 6 | Antitumor |
The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other coumarins .
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and function. Studies have shown that similar coumarins can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Effects
Several studies have highlighted the anticancer properties of coumarin derivatives. For instance, this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has demonstrated that related compounds can inhibit tumor growth and metastasis in vitro and in vivo .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Coumarins can inhibit enzymes like monoamine oxidase (MAO), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, providing potential therapeutic benefits in neurodegenerative diseases .
- Antioxidant Activity : The presence of hydroxyl groups contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer .
- Anti-inflammatory Effects : Coumarins have been shown to modulate inflammatory pathways, potentially reducing inflammation-related damage in tissues .
Case Studies
- Antiviral Activity : A study investigating the antiviral properties of coumarin derivatives found that certain compounds exhibited EC50 values lower than established antiviral drugs, indicating strong potential against viral infections .
- Neuroprotective Effects : Another study demonstrated that related coumarins could protect neuronal cells from oxidative damage, suggesting their use in neuroprotection strategies for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
